![molecular formula C12H12INO B8231854 3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone](/img/structure/B8231854.png)
3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[310]hexan-3-yl(3-iodophenyl)methanone is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of various 3-azabicyclo[3.1.0]hexane derivatives.
Another method involves the cyclization of 1,n-enynes and related reactions . This approach utilizes transition metal catalysis to achieve the desired bicyclic structure. Additionally, oxidative cyclopropanation and photoredox catalysis have been explored as alternative synthetic routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using palladium catalysts. The reaction conditions are optimized to ensure high yields and purity of the final product. Chromatography on silica gel is often used to isolate the major diastereoisomers .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the phenyl ring makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug design.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to various biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The iodine atom in the phenyl ring may also play a role in enhancing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone is unique due to the position of the iodine atom in the phenyl ring. This structural difference can significantly impact its chemical reactivity and biological activity. Additionally, the specific synthetic routes and reaction conditions used to produce this compound may result in distinct properties and applications.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c13-11-3-1-2-8(5-11)12(15)14-6-9-4-10(9)7-14/h1-3,5,9-10H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZZUMWOJIDRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[3-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8231776.png)
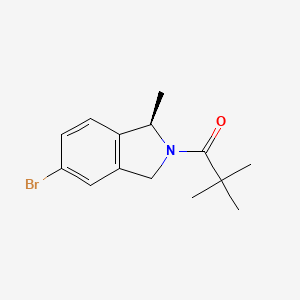




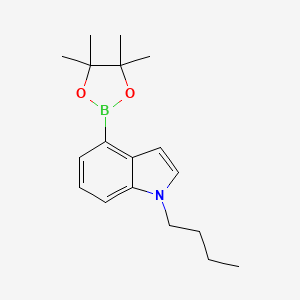
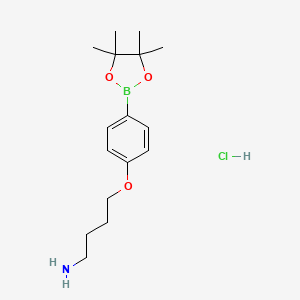
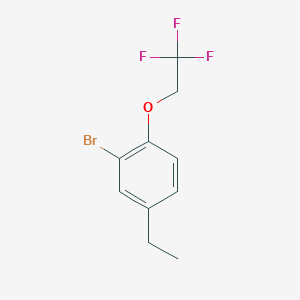
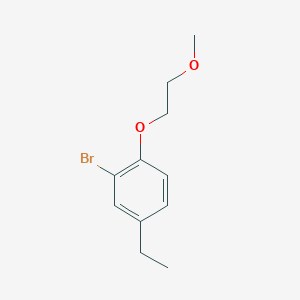
![3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone](/img/structure/B8231848.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone](/img/structure/B8231855.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methoxyphenyl)methanone](/img/structure/B8231857.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone](/img/structure/B8231861.png)
